N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, 4-bromoaniline
Conditions: The reaction is carried out in an aqueous medium at room temperature.
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Step 2: Synthesis of Alkyne Intermediate
Reagents: 4-fluorobenzyl bromide, propargyl alcohol
Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
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Step 3: Cycloaddition Reaction
Reagents: Azide intermediate, alkyne intermediate, copper(I) catalyst
Conditions: The reaction is carried out in a mixture of water and ethanol at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the bromophenyl or fluorophenyl groups, potentially leading to the formation of corresponding aniline derivatives.
Substitution: The bromine and fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-bromophenyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Uniqueness: The presence of both bromophenyl and fluorophenyl groups in N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: The fluorine atom provides increased lipophilicity and metabolic stability compared to other halogenated derivatives.
- Biological Activity: The specific combination of substituents can lead to differences in biological activity, making this compound a valuable candidate for drug discovery and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPDOSVDJMHNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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